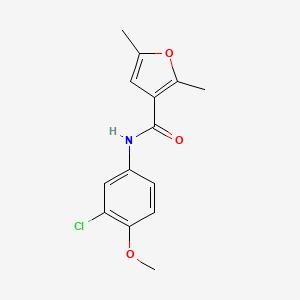

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a furan carboxamide scaffold substituted with methyl groups at the 2- and 5-positions. The aromatic amine moiety is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. This structural duality may influence its physicochemical properties, such as solubility, stability, and reactivity, compared to simpler carboxamides or substituted furans.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-10-4-5-13(18-3)12(15)7-10/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAKPPJTXVOAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxyaniline and 2,5-dimethylfuran-3-carboxylic acid.

Amidation Reaction: The key step involves the amidation of 3-chloro-4-methoxyaniline with 2,5-dimethylfuran-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other carboxamides and substituted furans. Key structural distinctions include:

- Substituent Effects : Unlike 3-chloro-N-phenyl-phthalimide (), which contains a phthalimide core with a single chloro substituent, the target compound integrates a furan ring with dual methyl groups and a chloro-methoxyphenyl group. The methoxy group may enhance solubility in polar solvents compared to purely halogenated analogs.

- Functional Group Diversity: Carboxamides are common in pharmaceuticals and agrochemicals due to their hydrogen-bonding capacity.

Hypothetical Data Table

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features a furan ring and a chloro-methoxyphenyl moiety, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 249.69 g/mol. The presence of the 3-chloro-4-methoxyphenyl group enhances its reactivity and potential interactions with biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves:

- Reagents : Common reagents include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction.

- Reaction Conditions : Optimizing temperature, time, and solvent is essential for enhancing yield and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Properties : Initial investigations suggest that the compound may possess antimicrobial effects, although specific mechanisms remain to be elucidated.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell growth. For instance, related carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM .

While detailed mechanisms for this compound are not fully understood, its structural features suggest potential interactions with biological macromolecules that could modulate their activity. This includes binding to specific enzymes or receptors involved in disease pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | Contains a fluorophenyl group | Different biological activity due to fluorine substitution |

| N-(4-chlorophenyl)-2,5-dimethylfuran-3-carboxamide | Contains a para-chlorophenyl group | Variation in electronic properties compared to meta-substituted version |

| This compound | Contains a methoxy group | May exhibit different solubility and reactivity profiles |

This table illustrates how variations in substituents can affect chemical behavior and biological activity while maintaining a core furan structure.

Case Studies

Research has highlighted the potential of similar compounds in clinical settings:

- MDM2 Inhibition : Compounds structurally related to carboxamides have been shown to inhibit MDM2 effectively, leading to the activation of tumor suppressor pathways (e.g., p53) in cancer models .

- Antitumor Activity : In vivo studies on analogous compounds indicate significant tumor growth inhibition in xenograft models when administered at specific dosages (e.g., 100 mg/kg) over defined periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.